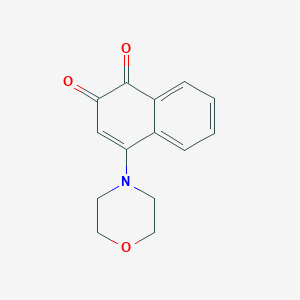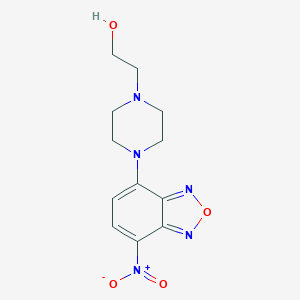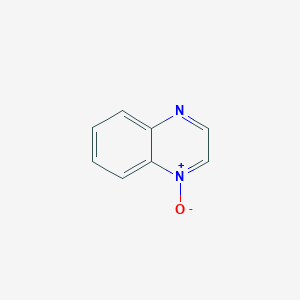
4-Morpholin-4-ylnaphthalene-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Morpholin-4-ylnaphthalene-1,2-dione, also known as MNAD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MNAD is a fluorescent probe that is used to study enzymatic reactions and protein-protein interactions.
作用机制
4-Morpholin-4-ylnaphthalene-1,2-dione works by binding to enzymes or proteins and undergoing a reaction that results in the release of a fluorescent signal. The fluorescent signal can be detected using a fluorometer or microscope. The intensity of the fluorescent signal is proportional to the amount of this compound present, which allows researchers to measure the activity of enzymes or the interaction between proteins.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is used solely for research purposes.
实验室实验的优点和局限性
One advantage of using 4-Morpholin-4-ylnaphthalene-1,2-dione as a fluorescent probe is its high sensitivity. This compound can detect enzyme activity or protein-protein interactions at low concentrations. Another advantage is its compatibility with a wide range of experimental conditions, including different pH levels and temperatures.
One limitation of using this compound is its photobleaching. This compound can lose its fluorescence signal over time, which can make it difficult to measure enzyme activity or protein-protein interactions over long periods. Another limitation is its specificity. This compound may bind to other molecules in addition to its target enzyme or protein, which can produce false-positive results.
未来方向
There are many future directions for 4-Morpholin-4-ylnaphthalene-1,2-dione research. One direction is the development of new this compound derivatives that have improved photostability and specificity. Another direction is the use of this compound in live-cell imaging to study enzyme activity and protein-protein interactions in real-time. This compound can also be used to study the effects of drugs on enzyme activity or protein-protein interactions, which can lead to the development of new therapeutics. Overall, this compound has the potential to be a valuable tool for studying biochemical and physiological processes in living organisms.
合成方法
4-Morpholin-4-ylnaphthalene-1,2-dione can be synthesized using a three-step process. The first step involves the reaction of 4-nitrophthalic acid with morpholine to form 4-nitrophthalimide. The second step involves the reduction of 4-nitrophthalimide to 4-aminophthalimide using sodium dithionite. The final step involves the reaction of 4-aminophthalimide with 4-bromobutyric acid to form this compound.
科学研究应用
4-Morpholin-4-ylnaphthalene-1,2-dione is used as a fluorescent probe to study enzymatic reactions and protein-protein interactions. It has been used to study the activity of various enzymes, including DNA polymerase, RNA polymerase, and protein kinases. This compound has also been used to study the interaction between proteins, such as the interaction between p53 and MDM2.
属性
CAS 编号 |
4569-83-9 |
|---|---|
分子式 |
C14H13NO3 |
分子量 |
243.26 g/mol |
IUPAC 名称 |
4-morpholin-4-ylnaphthalene-1,2-dione |
InChI |
InChI=1S/C14H13NO3/c16-13-9-12(15-5-7-18-8-6-15)10-3-1-2-4-11(10)14(13)17/h1-4,9H,5-8H2 |
InChI 键 |
CGVPOLUKPMAOAN-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC(=O)C(=O)C3=CC=CC=C32 |
规范 SMILES |
C1COCCN1C2=CC(=O)C(=O)C3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B187830.png)

![5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187834.png)
![N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187835.png)
![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B187840.png)
![5-Furan-2-yl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187842.png)

![Methyl 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B187844.png)

![N-[(6-chloropyridin-3-yl)methyl]acetamide](/img/structure/B187848.png)


